Ethyl 7-hydroxy-4-nitro-1H-indole-2-carboxylate
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Overview
Description
Ethyl 7-hydroxy-4-nitro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are significant in both natural products and synthetic drugs due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-hydroxy-4-nitro-1H-indole-2-carboxylate typically involves the nitration of indole derivatives followed by hydroxylation
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure the purity and yield of the product. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-hydroxy-4-nitro-1H-indole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as stannous chloride (SnCl2) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of amino derivatives.
Substitution: Introduction of different functional groups leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, Ethyl 7-hydroxy-4-nitro-1H-indole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new drugs targeting various diseases.
Medicine: Due to its biological activities, this compound is being studied for its therapeutic potential. It may be used in the treatment of infections, cancer, and other conditions.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which Ethyl 7-hydroxy-4-nitro-1H-indole-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxyl group can form hydrogen bonds, enhancing the compound's solubility and reactivity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to biological effects.
Receptors: It can bind to specific receptors, triggering signaling pathways that result in therapeutic effects.
Comparison with Similar Compounds
Ethyl 7-nitro-1H-indole-2-carboxylate: Similar structure but lacks the hydroxyl group.
Ethyl 4-nitro-1H-indole-2-carboxylate: Different position of the nitro group.
Ethyl 7-hydroxy-1H-indole-2-carboxylate: Lacks the nitro group.
Uniqueness: Ethyl 7-hydroxy-4-nitro-1H-indole-2-carboxylate is unique due to the presence of both nitro and hydroxyl groups on the indole ring, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
1003709-11-2 |
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Molecular Formula |
C11H10N2O5 |
Molecular Weight |
250.21 g/mol |
IUPAC Name |
ethyl 7-hydroxy-4-nitro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H10N2O5/c1-2-18-11(15)7-5-6-8(13(16)17)3-4-9(14)10(6)12-7/h3-5,12,14H,2H2,1H3 |
InChI Key |
HXABICADGMAEEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N1)O)[N+](=O)[O-] |
Origin of Product |
United States |
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